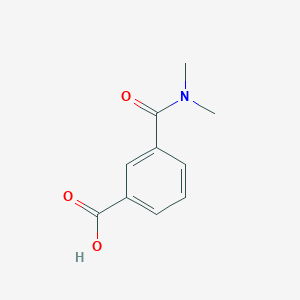

3-(Dimethylcarbamoyl)benzoic acid

Description

Contextualization within Substituted Benzoic Acid Chemistry

3-(Dimethylcarbamoyl)benzoic acid is a derivative of benzoic acid, a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid functional group. The properties and reactivity of benzoic acid can be significantly altered by the presence of additional substituents on the aromatic ring. These substituents can be broadly categorized as either electron-donating or electron-withdrawing groups. Electron-withdrawing groups tend to increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through inductive or resonance effects. libretexts.orglibretexts.org Conversely, electron-donating groups generally decrease acidity. libretexts.orglibretexts.org

The position of the substituent on the benzene ring relative to the carboxyl group also plays a crucial role in its effect. Substituents at the ortho (position 2), meta (position 3), and para (position 4) positions influence the electronic environment of the carboxylic acid differently. The "ortho effect," for instance, describes the observation that ortho-substituted benzoic acids are often stronger acids than their meta and para isomers, a phenomenon attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, thereby inhibiting resonance. wikipedia.orgkhanacademy.org

In the case of this compound, the dimethylcarbamoyl group (-CON(CH₃)₂) is located at the meta position. The nature of this substituent, whether it is electron-donating or electron-withdrawing, will influence the acidity and reactivity of the benzoic acid.

Scope and Significance in Contemporary Organic Synthesis and Chemical Science

Substituted benzoic acids are fundamental building blocks in organic synthesis and are utilized in the preparation of a wide array of more complex molecules. Their carboxylic acid group can undergo various transformations, including esterification and amidation, to produce a diverse range of derivatives.

This compound, in particular, has found utility in various research applications. For instance, it is used in the preparation of sulfonamide derivatives that act as orexin (B13118510) receptor agonists. Orexin receptors are involved in the regulation of sleep, wakefulness, and appetite, making them a target for the development of new therapeutics.

The presence of both a carboxylic acid and a tertiary amide functional group in this compound provides multiple points for chemical modification, allowing for the synthesis of a variety of structurally diverse compounds. This versatility makes it a valuable intermediate in the synthesis of complex organic molecules and in the development of new materials and biologically active compounds.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 858981-15-4 |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| IUPAC Name | This compound |

| SMILES | CN(C)C(=O)c1cccc(C(O)=O)c1 |

| Complexity | 238 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

Data sourced from multiple chemical databases. aablocks.comaablocks.com

Properties

IUPAC Name |

3-(dimethylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11(2)9(12)7-4-3-5-8(6-7)10(13)14/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZUWTTYEQKRHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346425 | |

| Record name | 3-(Dimethylcarbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858981-15-4 | |

| Record name | 3-(Dimethylcarbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylcarbamoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Reaction Pathways

Retrosynthetic Analysis and Target-Oriented Synthesis

Retrosynthetic analysis of 3-(Dimethylcarbamoyl)benzoic acid suggests two primary disconnection strategies. The first involves severing the carbon-nitrogen bond of the amide, pointing to precursors like isophthalic acid or its derivatives and dimethylamine (B145610). The second approach involves disconnecting the carboxylic acid group, suggesting a precursor such as N,N-dimethyl-3-aminobenzamide which can be converted to the target molecule.

The benzoic acid moiety can be established either before or after the installation of the dimethylcarbamoyl group.

One common strategy involves the oxidation of a methyl group attached to the benzene (B151609) ring. For instance, starting from a toluene (B28343) derivative that already bears the dimethylcarbamoyl group at the 3-position, a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) can convert the methyl group into a carboxylic acid. youtube.com

Another powerful method is the carbonation of an organometallic intermediate. This involves preparing a Grignard or organolithium reagent from an aryl halide, such as 3-bromo-N,N-dimethylbenzamide, and then quenching it with carbon dioxide (CO₂) to form the carboxylate, which is subsequently protonated to yield the benzoic acid.

The hydrolysis of a nitrile group is also a viable pathway. A precursor like 3-cyano-N,N-dimethylbenzamide can be subjected to acidic or basic hydrolysis to transform the nitrile functionality into the desired carboxylic acid.

In plant biochemistry, the benzoic acid core is synthesized from phenylalanine through a β-oxidative pathway that occurs in the peroxisomes, ultimately yielding benzoyl-CoA, a key precursor for various benzoate (B1203000) derivatives. nih.gov While not a typical laboratory synthesis, this natural pathway highlights the enzymatic construction of the fundamental benzoic acid structure from cinnamic acid precursors. nih.gov

The formation of the N,N-dimethylcarbamoyl group is a critical step that can be achieved through several amidation reactions.

A highly direct method involves the reaction of a benzoic acid derivative with dimethylamine. For example, isophthalic acid (benzene-1,3-dicarboxylic acid) or its monomethyl ester can be activated and then reacted with dimethylamine to form the amide bond. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate this transformation. researchgate.net

Alternatively, 3-aminobenzoic acid serves as a versatile precursor. epo.org One approach is reductive alkylation, where 3-aminobenzoic acid is treated with formaldehyde (B43269) in the presence of a reducing agent and a catalyst. epo.orggoogle.com This method avoids the use of highly toxic alkylating agents like dimethyl sulfate. epo.orggoogle.com Another route starting from 3-aminobenzoic acid is its reaction with a dimethylcarbamoylating agent, such as dimethylcarbamoyl chloride (DMCC). wikipedia.org DMCC is a potent reagent for transferring the dimethylcarbamoyl group to nucleophiles, though its high toxicity necessitates stringent safety measures. wikipedia.org DMCC itself can be synthesized by reacting phosgene (B1210022) with dimethylamine. wikipedia.org

A related strategy involves starting with 3-nitrobenzoic acid. The nitro group can be reduced to an amine, yielding 3-aminobenzoic acid in situ, which is then subjected to reductive methylation with formaldehyde and hydrogen over a catalyst to form the final product. epo.orggoogle.com

Precursor Design and Intermediate Derivatization Strategies

| Precursor | Intermediate(s) | Key Transformation(s) | Reference(s) |

| 3-Nitrobenzoic Acid | 3-Aminobenzoic acid salt | Catalytic hydrogenation of nitro group, followed by reductive methylation. | google.com, epo.org |

| 3-Aminobenzoic Acid | 3-(N,N-dimethylamino)benzoic acid | Reductive alkylation with formaldehyde and H₂/catalyst. | google.com, epo.org |

| Isophthalic Acid | Isophthalic acid monochloride | Selective activation of one carboxyl group, followed by amidation with dimethylamine. | researchgate.net |

| 3-Bromobenzonitrile | 3-Cyano-N,N-dimethylbenzamide | Amidation followed by hydrolysis of the nitrile. | N/A |

Derivatization strategies often involve the use of protecting groups to ensure regioselectivity. For example, when starting with isophthalic acid, one of the carboxylic acid groups can be protected as an ester. The remaining free carboxylic acid is then converted to the dimethylamide. Finally, deprotection of the ester group yields the target molecule. This sequence prevents the formation of diamide (B1670390) byproducts.

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient route to complex molecules. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, related structures can be assembled using MCR principles.

For instance, Ugi and Passerini reactions are powerful tools for generating amide derivatives. scielo.brorganic-chemistry.org A hypothetical Ugi four-component reaction could involve a benzoic acid derivative (containing a functional group that can be later converted to a carboxylic acid), an aldehyde, dimethylamine, and an isocyanide to rapidly build a complex amide scaffold. nih.govscielo.br

More relevantly, multicomponent approaches have been used to synthesize isoindolinone derivatives, which are structurally related to phthalic acid amides. beilstein-journals.org These reactions often employ a benzoic acid derivative, an amine, and a third component that provides a carbon atom, showcasing the power of MCRs in constructing cyclic amides from aromatic acid precursors. beilstein-journals.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. For the synthesis of this compound and its precursors, several greener alternatives to traditional methods exist.

A key example is the synthesis of 3-(N,N-dimethylamino)benzoic acid, a related compound, via the reductive methylation of 3-aminobenzoic acid. This process uses formaldehyde with hydrogen and a reusable metal catalyst, which is a safer and more environmentally friendly approach than using toxic alkylating agents like methyl halides or dimethyl sulfate. epo.orggoogle.com The reaction can be performed in water, a green solvent. epo.orggoogle.com

Furthermore, the synthesis of the benzoic acid core itself can be made greener. The Solar Thermal Electrochemical Process (STEP) has been demonstrated for the synthesis of benzoic acid from toluene, driven entirely by solar energy. rsc.org This method minimizes the carbon footprint associated with traditional oxidation processes. rsc.org The use of mild oxidizing agents and aqueous solvents, such as the synthesis of benzoic acid from benzaldehyde (B42025) using potassium permanganate in water, also aligns with green chemistry principles. mdpi.com

Catalytic approaches, such as using iron catalysts for cross-coupling reactions to form C-C bonds on the aromatic ring, can replace stoichiometric reagents, reducing waste and improving atom economy. orgsyn.org

Chemical Reactivity and Transformation Pathways

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group that undergoes a variety of transformations, including nucleophilic acyl substitution, reduction, and oxidation processes.

The carboxylic acid moiety of 3-(Dimethylcarbamoyl)benzoic acid can readily undergo esterification when reacted with an alcohol in the presence of an acid catalyst. This reaction, often driven by Le Chatelier's Principle, involves the conversion of the carboxyl group into an ester. For instance, reaction with ethanol (B145695) under acidic conditions would yield ethyl 3-(dimethylcarbamoyl)benzoate.

Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. These reactions often require activating agents to convert the hydroxyl group of the carboxylic acid into a better leaving group, or the use of catalysts like boric acid, which has proven effective for the direct formation of carboxamides from carboxylic acids and amines. orgsyn.org

Table 1: Common Reagents for Esterification and Amidation

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Amidation | Amine (e.g., R-NH₂), Activating Agent (e.g., DCC, EDC) or Catalyst (e.g., Boric Acid) | Amide (-CONHR) |

The carboxylic acid group can be converted into more reactive derivatives such as acid halides and anhydrides. Treatment of this compound with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) would yield the corresponding acid chloride, 3-(dimethylcarbamoyl)benzoyl chloride. acs.org This transformation replaces the -OH group of the carboxylic acid with a chlorine atom, creating a highly reactive electrophilic center that is a valuable intermediate for synthesis. The formation of dimethylcarbamoyl chloride itself can be achieved using reagents like thionyl chloride and DMF, highlighting the general reactivity patterns for creating such acyl chlorides. acs.orgresearchgate.net Anhydrides can be formed by reacting the acid chloride with a carboxylate salt or by dehydrating two molecules of the carboxylic acid at high temperatures.

The carboxylic acid group is generally resistant to reduction but can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This process would transform the -COOH group into a -CH₂OH group. However, it is important to note that LiAlH₄ can also reduce the amide functionality, potentially leading to the corresponding amine. Selective reduction might be challenging.

Regarding oxidation, the carboxylic acid functional group is already at a high oxidation state and is generally inert to further oxidation under typical conditions. The aromatic ring itself, however, can be oxidized under very harsh conditions, often leading to ring cleavage. The benzylic position is not present in this molecule for selective oxidation. alfa-chemistry.comorganic-chemistry.org

Reactivity Profile of the Aromatic Ring System

The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) is significantly influenced by the electronic effects of the two attached substituents: the carboxylic acid group and the dimethylcarbamoyl group.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. numberanalytics.comtotal-synthesis.com For this compound, these reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile.

Nitration: This reaction is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the active electrophile.

Halogenation: Bromination or chlorination can be achieved using the respective halogen (Br₂ or Cl₂) in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. These catalysts polarize the halogen molecule to create a more potent electrophile.

Sulfonation: This reaction involves treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid) or concentrated sulfuric acid. chemithon.comsaskoer.ca The electrophile is typically SO₃ or a related species.

Both the carboxylic acid and the dimethylcarbamoyl groups are deactivating, making electrophilic aromatic substitution reactions on this compound slower and requiring more forcing conditions compared to benzene. numberanalytics.comlkouniv.ac.in

Table 2: Typical Conditions for Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile |

|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Br⁺ or Cl⁺ (complexed) |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | SO₃ |

The position of electrophilic attack on the benzene ring is determined by the directing effects of the existing substituents. Both the carboxylic acid (-COOH) and the N,N-dimethylcarbamoyl (-CON(CH₃)₂) groups are electron-withdrawing and act as meta-directing groups. numberanalytics.comdoubtnut.compressbooks.pub

Carboxylic Acid Group (-COOH): This group deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. It directs incoming electrophiles to the meta positions (C5 in this case) because the carbocation intermediates formed from attack at the ortho (C2, C6) and para (C4) positions are significantly destabilized. lkouniv.ac.indoubtnut.com

N,N-Dimethylcarbamoyl Group (-CON(CH₃)₂): Similar to the carboxylic acid, the carbonyl group of the amide withdraws electron density from the ring, making it a deactivating, meta-directing group. It directs incoming electrophiles to the positions meta to itself (C1 and C5).

In this compound, the carboxylic acid is at C1 and the carbamoyl (B1232498) group is at C3. The directing effects of these two meta-directing groups are cooperative. The -COOH group at C1 directs incoming electrophiles to position C5. The -CON(CH₃)₂ group at C3 also directs incoming electrophiles to position C5. Therefore, electrophilic aromatic substitution on this molecule is expected to occur predominantly at the C5 position, which is meta to both existing substituents. The positions C2, C4, and C6 are doubly deactivated, making substitution at these sites highly unfavorable. This strong regiochemical control makes the compound a predictable substrate in synthetic chemistry. libretexts.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(dimethylcarbamoyl)benzoyl chloride |

| Acetic acid |

| Aniline (B41778) |

| Benzene |

| Benzoic acid |

| Boric acid |

| Bromine |

| Chlorine |

| Dimethylcarbamoyl chloride |

| Ethanol |

| Ethyl 3-(dimethylcarbamoyl)benzoate |

| Iron(III) bromide |

| Lithium aluminum hydride |

| Nitric acid |

| Phosphorus oxychloride |

| Sulfur trioxide |

| Sulfuric acid |

| Thionyl chloride |

Chemical Stability and Degradation Mechanisms

The stability of this compound is influenced by environmental conditions such as temperature and the presence of reactive media. While specific degradation studies on this compound are not extensively documented in publicly available literature, its degradation pathway can be inferred from research on related benzoic acid derivatives, particularly under harsh conditions like those found in subcritical water.

Subcritical water, defined as liquid water at temperatures between 100°C and 374°C under pressure to maintain its liquid state, possesses unique properties, including a lower dielectric constant and a higher ion product (Kw) than ambient water, making it an effective medium for organic reactions and degradation studies.

Research on the stability of benzoic acid and its derivatives in subcritical water indicates that degradation is highly dependent on temperature and reaction time. nih.govresearchgate.net Generally, the degradation of benzoic acid derivatives increases with a rise in temperature and longer heating periods. nih.gov For instance, derivatives such as anthranilic acid and salicylic (B10762653) acid show mild degradation at 150°C, severe degradation at 200°C, and complete degradation at 250°C. nih.govresearchgate.net Benzoic acid itself is more stable, remaining largely intact up to 300°C. nih.govresearchgate.net

The primary degradation mechanism for benzoic acid and its derivatives under these conditions is decarboxylation, where the carboxyl group (-COOH) is cleaved from the aromatic ring. nih.govresearchgate.net This process leads to the formation of benzene from benzoic acid, aniline from anthranilic acid, and phenol (B47542) from salicylic acid. nih.govresearchgate.net In the case of this compound, it is anticipated that under similar subcritical water conditions, it would undergo decarboxylation to yield N,N-dimethylbenzamide. Further degradation of the amide group could potentially occur at higher temperatures. The rate of degradation would likely be faster than that of unsubstituted benzoic acid due to the presence of the substituent.

A study on the hydrothermal degradation of polyethylene (B3416737) terephthalate (B1205515) (PET) waste, which produces terephthalic acid and subsequently benzoic acid, noted that benzoic acid itself begins to degrade into benzene at 350°C in subcritical water, with over 25% degradation observed after 240 minutes. mdpi.com This further supports decarboxylation as a key degradation pathway at elevated temperatures.

Table 1: Degradation of Benzoic Acid Derivatives in Subcritical Water

| Compound | Condition | Observation | Primary Degradation Product | Reference |

|---|---|---|---|---|

| Benzoic Acid Derivatives (general) | 150°C | Very mild degradation | N/A | nih.govresearchgate.net |

| Benzoic Acid Derivatives (general) | 200°C | Severe degradation | N/A | nih.govresearchgate.net |

| Benzoic Acid Derivatives (general) | 250°C | Complete degradation | Decarboxylated arenes | nih.govresearchgate.net |

| Benzoic Acid | Up to 300°C | Remains stable | N/A | nih.gov |

| Benzoic Acid | 350°C, 240 min | >25% degradation | Benzene | mdpi.com |

Nucleophilic and Acylation Reactions Involving the Carbamoyl Group

The chemical reactivity of this compound is characterized by the distinct functionalities of its carboxylic acid and dimethylcarbamoyl groups. Both sites can participate in nucleophilic and acylation reactions, although the carboxylic acid group is generally more reactive in this regard.

The carboxylic acid moiety can undergo nucleophilic acyl substitution. pressbooks.pub This class of reactions involves the replacement of the hydroxyl (-OH) group by a nucleophile. For the reaction to proceed, the hydroxyl group must first be converted into a better leaving group. A common strategy is the conversion of the carboxylic acid into an acyl chloride by reacting it with thionyl chloride (SOCl₂). libretexts.org The resulting acyl chloride is highly electrophilic and readily reacts with various nucleophiles.

Another method for activating the carboxylic acid for nucleophilic attack is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). DCC facilitates the formation of amides and esters by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by a nucleophile such as an amine or an alcohol. libretexts.org

The dimethylcarbamoyl group (-CON(CH₃)₂) is an amide. Amides are generally less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives like acyl chlorides or anhydrides. However, they can still undergo reactions such as hydrolysis to the parent carboxylic acid under acidic or basic conditions, although this typically requires harsh conditions (e.g., strong acid or base and heat). The nitrogen atom of the carbamoyl group possesses a lone pair of electrons, but its nucleophilicity is significantly diminished due to resonance with the adjacent carbonyl group, which delocalizes the lone pair.

Acylation reactions can occur where the entire this compound molecule acts as an acylating agent, typically after activation of the carboxylic acid group. For example, after conversion to its acyl chloride, it can acylate amines or alcohols to form new amides or esters, respectively, in a nucleophilic addition-elimination mechanism. savemyexams.com

Proton Transfer Dynamics and Acid-Base Equilibria

The primary acidic site on this compound is the proton of the carboxylic acid group. The acidity of this proton is quantified by its acid dissociation constant (pKa). The pKa value is a measure of the tendency of a compound to donate a proton in solution; a lower pKa indicates a stronger acid. organicchemistrydata.org

The pKa of the parent compound, benzoic acid, is approximately 4.20 at 25°C. libretexts.org Substituents on the benzene ring can influence the acidity of the carboxylic acid group through inductive and resonance effects. The dimethylcarbamoyl group (-CON(CH₃)₂) at the meta-position primarily exerts a weak electron-withdrawing inductive effect. Electron-withdrawing groups stabilize the conjugate base (benzoate) by delocalizing the negative charge, thereby increasing the acidity of the parent acid (resulting in a lower pKa). Therefore, the pKa of this compound is expected to be slightly lower (i.e., more acidic) than that of benzoic acid.

The acid-base equilibrium in water can be represented as: C₆H₄(CON(CH₃)₂)COOH + H₂O ⇌ C₆H₄(CON(CH₃)₂)COO⁻ + H₃O⁺

The amide group itself is a very weak base. The lone pair on the nitrogen atom can be protonated, but this only occurs in very strong acidic solutions. The pKa of the conjugate acid of a typical amide is around -1, making it a much weaker base than amines. This low basicity is due to the resonance delocalization of the nitrogen lone pair with the carbonyl oxygen.

Table 2: pKa Values of Benzoic Acid and Related Compounds in Water

| Compound | pKa | Reference |

|---|---|---|

| Benzoic Acid | 4.20 | libretexts.org |

| Acetic Acid | 4.74 | libretexts.orglibretexts.org |

| Phenol | 9.99 | libretexts.org |

| Water | 14.00 | libretexts.org |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The primary methods used for this purpose are Fourier Transform Infrared (FTIR) and Raman spectroscopy, which provide complementary information about the molecular vibrations.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 3-(Dimethylcarbamoyl)benzoic acid, the FTIR spectrum is characterized by several key absorption bands that are indicative of its functional groups.

The presence of the carboxylic acid group gives rise to a very broad O-H stretching band, typically observed in the region of 3300-2500 cm⁻¹. This broadening is a consequence of intermolecular hydrogen bonding between the carboxylic acid moieties, forming dimers in the solid state. The C=O stretching vibration of the carboxylic acid typically appears as a strong band between 1710 and 1680 cm⁻¹ for aromatic acids. libretexts.org The C-O stretching vibration is generally found in the 1320-1210 cm⁻¹ range. bldpharm.com

The amide functional group also presents characteristic absorption bands. The C=O stretching of the tertiary amide is expected to appear in the region of 1680-1630 cm⁻¹. The exact position of these bands can be influenced by the electronic effects of the substituents on the aromatic ring. Data from related compounds, such as N-methyl-(2-methyl carbomyl-phenyl disulfanyl) benzamide, show characteristic IR peaks including those for amide groups. nih.gov

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300-2500 | Strong, Broad |

| Aromatic Ring | C-H Stretch | ~3100-3000 | Medium |

| Methyl Groups | C-H Stretch | ~2970-2870 | Medium |

| Carboxylic Acid | C=O Stretch | ~1710-1680 | Strong |

| Amide | C=O Stretch | ~1680-1630 | Strong |

| Aromatic Ring | C=C Stretch | ~1600, 1580, 1450 | Medium-Weak |

| Carboxylic Acid | C-O Stretch | ~1320-1210 | Strong |

Raman spectroscopy relies on the inelastic scattering of monochromatic light, usually from a laser source. It provides information on the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring vibrations. The C=C stretching modes of the benzene (B151609) ring typically appear as strong bands in the 1600-1580 cm⁻¹ region. researchgate.net The ring breathing mode, a symmetric vibration of the entire ring, is also a characteristic Raman band, often observed near 1000 cm⁻¹. Studies on benzoic acid have identified characteristic Raman peaks at 1600 cm⁻¹ (C=C aromatic ring stretching) and other notable peaks at 1003 cm⁻¹, 1165 cm⁻¹, and around 618 cm⁻¹. researchgate.netias.ac.in

Table 2: Predicted Raman Spectral Data for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring | C-H Stretch | ~3070 | Strong |

| Aromatic Ring | C=C Stretch | ~1600 | Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

| Carboxylic Acid | C=O Stretch | ~1660 | Medium |

| Amide | C=O Stretch | ~1650 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms in a molecule by observing their behavior in a magnetic field.

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring atoms. The spectrum of this compound would show distinct signals for the aromatic protons, the carboxylic acid proton, and the methyl protons of the dimethylcarbamoyl group.

The carboxylic acid proton is highly deshielded and is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm. libretexts.org The aromatic protons on the benzene ring will appear in the range of 7.5-8.5 ppm, with their exact chemical shifts and splitting patterns determined by their positions relative to the electron-withdrawing carboxylic acid and dimethylcarbamoyl groups. The two methyl groups of the dimethylcarbamoyl moiety are expected to give rise to one or two singlets around 3.0 ppm, depending on the rate of rotation around the C-N amide bond. rsc.org

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic Protons (Ar-H) | 7.5 - 8.5 | Multiplets | 4H |

| Dimethylcarbamoyl (-N(CH₃)₂) | ~3.0 | Singlet(s) | 6H |

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In the spectrum of this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, and the methyl carbons.

The carbonyl carbon of the carboxylic acid is typically found in the range of 165-185 ppm. oregonstate.edu The carbonyl carbon of the amide group is expected in a similar region, around 170 ppm. The aromatic carbons will resonate in the 120-140 ppm range, with the carbon attached to the carboxylic acid group (C1) and the carbon attached to the dimethylcarbamoyl group (C3) being deshielded. The carbons of the two methyl groups will appear in the upfield region of the spectrum, typically around 35-40 ppm. rsc.org

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl (C=O) | 165 - 185 |

| Amide Carbonyl (C=O) | ~170 |

| Aromatic Carbons (C1, C3) | 130 - 140 |

| Aromatic Carbons (other) | 120 - 130 |

| Dimethylcarbamoyl Methyls (-N(CH₃)₂) | 35 - 40 |

Solid-state NMR (SS-NMR) is a specialized NMR technique used to study materials in the solid phase. It can provide valuable information about the structure, dynamics, and polymorphism of solid compounds. While liquid-state NMR averages out anisotropic interactions through molecular tumbling, SS-NMR retains this information, offering insights into the three-dimensional structure and packing in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of an aromatic carboxylic acid like this compound is primarily determined by the electronic transitions within the benzene ring and the carboxyl group. While specific experimental spectra for this compound are not widely published, its spectral characteristics can be inferred from its parent compound, benzoic acid.

Benzoic acid typically displays two main absorption bands, known as the B-band (benzenoid) and the C-band. rsc.org The B-band, which is more intense, appears around 230 nm, while the weaker C-band is observed around 274 nm for the neutral, protonated form. rsc.org For the deprotonated benzoate (B1203000) anion, these peaks shift to approximately 225 nm and 269 nm, respectively. rsc.org The presence of substituents on the benzene ring, such as the dimethylcarbamoyl group at the meta-position, is expected to cause a shift in the position (λmax) and intensity of these absorption bands. For instance, studies on various benzoic acid derivatives show λmax values ranging from 221 nm to 235 nm, depending on the specific derivative and solvent used. researchgate.netresearchgate.netdergipark.org.tr The polarity of the solvent can also influence the λmax values; for example, the maximum wavelength for benzoic acid is 225 nm in ethyl alcohol and 280 nm in benzene. dergipark.org.tr

Table 1: Typical UV-Vis Absorption Maxima for Benzoic Acid

| Species | B-band (λmax) | C-band (λmax) |

|---|---|---|

| Neutral Benzoic Acid | ~230 nm | ~274 nm |

| Benzoate Anion | ~225 nm | ~269 nm |

Note: Data is based on studies of benzoic acid and may vary for this compound. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₀H₁₁NO₃, which corresponds to a molecular weight of 193.20 g/mol . bldpharm.com

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO₃ | bldpharm.com |

| Molecular Weight | 193.20 g/mol | bldpharm.com |

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) Spectropolarimetry (for chiral analogs)

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques used to study chiral molecules. aps.org These methods measure the differential absorption of left and right circularly polarized light, which is a unique property of enantiomers. nih.gov While this compound itself is achiral, its chiral analogs could be effectively analyzed using these techniques to determine their absolute configuration and study their conformational properties. nih.govgoogleapis.com

The application of CD and ECD spectroscopy is crucial in stereochemical analysis. dtu.dk For molecules that lack a strong chromophore, derivatization with a "chiroptical probe"—an achiral chromophoric group—can induce a diagnostic CD signal. mdpi.com In the case of a chiral analog of this compound, the inherent chromophore of the benzoic acid moiety would likely produce a measurable ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum could then be correlated with the molecule's stereochemistry, often aided by theoretical calculations like Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This approach has been successfully used to assign the absolute configuration of various natural products, including chiral carboxylic acids. mdpi.comnih.gov The development of chiral metal-organic frameworks from achiral ligands has also utilized solid-state CD spectra to confirm the emergence of chirality. researchgate.net

Crystallographic Analysis and Solid State Structural Investigations

Single Crystal X-ray Diffraction (XRD) Studies

Single-crystal X-ray diffraction is the authoritative technique for determining the precise atomic arrangement within a crystal. Although a specific published study for 3-(Dimethylcarbamoyl)benzoic acid is elusive, studies on analogous benzoic acid derivatives provide a template for its expected crystallographic behavior. For instance, the crystal structure of the related compound, 3-(3-(dimethyl carbamoyl) thioureido) benzoic acid, has been shown to crystallize in the monoclinic system with a P21/C space group. It is plausible that this compound could adopt a similar crystal system, characterized by one unique molecule in the asymmetric unit. A typical XRD study would involve mounting a single crystal of the compound on a diffractometer and irradiating it with X-rays. The resulting diffraction pattern would be analyzed to solve the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Analysis of Hydrogen Bonding Networks (e.g., O-H···O, N-H···O)

Hydrogen bonds are the most critical directional interactions in determining the supramolecular assembly of this compound. The most prominent of these is the classic O-H···O hydrogen bond that facilitates the formation of the carboxylic acid dimer. In this arrangement, the hydroxyl hydrogen of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa, creating a robust eight-membered ring motif.

While the dimethylcarbamoyl group lacks a traditional hydrogen bond donor (like an N-H group), the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. This could lead to the formation of weaker C-H···O hydrogen bonds. Additionally, in the case of related structures like 3-(3-(dimethyl carbamoyl) thioureido) benzoic acid, O-H···N hydrogen bonds have been observed, indicating the potential for varied hydrogen bonding scenarios depending on the specific functionalities present. A detailed analysis would quantify the geometry of these bonds, including donor-acceptor distances and angles, to assess their strength and contribution to the crystal packing.

| Potential Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| O-H···O | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | 2.6 - 2.8 | Forms characteristic centrosymmetric dimers. |

| C-H···O | Phenyl (C-H), Methyl (C-H) | Carboxylic Acid (C=O), Carbamoyl (B1232498) (C=O) | 3.0 - 3.5 | Stabilizes the three-dimensional crystal packing. |

Conformational Analysis and Torsional Strain in the Crystalline State

The conformation of the this compound molecule in the solid state is a balance between intramolecular steric effects and the optimization of intermolecular interactions. A key conformational feature is the dihedral angle between the plane of the benzoic acid ring and the plane of the dimethylcarbamoyl group. This torsion angle would be influenced by the need to minimize steric hindrance between the substituents while maximizing favorable crystal packing interactions.

Studies on similar molecules, such as 3-(azidomethyl)benzoic acid, have revealed the possibility of conformational polymorphism, where different crystalline forms arise from different molecular conformations. In the case of this compound, rotation around the C-C bond connecting the carbamoyl group to the phenyl ring and the C-N bond of the amide could lead to different conformers. Analysis of the crystal structure would reveal the preferred conformation and any associated torsional strain, providing insights into the molecule's flexibility and the energetic landscape of its solid-state forms.

Unit Cell Parameters and Space Group Determination

The unit cell is the fundamental repeating unit of a crystal lattice, defined by three edge lengths (a, b, c) and three angles (α, β, γ). The space group describes the symmetry elements present in the crystal. Based on studies of related benzoic acid derivatives, it is anticipated that this compound would likely crystallize in a centrosymmetric space group, such as P2₁/c in the monoclinic system or P-1 in the triclinic system. The precise unit cell parameters would be determined from the single-crystal XRD data.

| Crystallographic Parameter | Description | Anticipated Value/System |

| Crystal System | The classification of crystals based on their axial systems. | Monoclinic or Triclinic |

| Space Group | The group of symmetry operations of the crystal. | P2₁/c or P-1 |

| a (Å) | Unit cell edge length. | To be determined by XRD. |

| b (Å) | Unit cell edge length. | To be determined by XRD. |

| c (Å) | Unit cell edge length. | To be determined by XRD. |

| α (°) | Unit cell angle. | 90° (for monoclinic) or variable (for triclinic) |

| β (°) | Unit cell angle. | >90° (for monoclinic) or variable (for triclinic) |

| γ (°) | Unit cell angle. | 90° (for monoclinic) or variable (for triclinic) |

| Z | Number of molecules per unit cell. | Typically 2 or 4 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 3-(Dimethylcarbamoyl)benzoic acid, DFT calculations are used to predict a wide array of molecular properties. Studies on benzoic acid and its derivatives serve as a strong foundation for these theoretical explorations. rsc.org

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, key conformational features include the orientation of the carboxylic acid and the dimethylcarbamoyl groups relative to the benzene (B151609) ring.

The planarity of the carboxylic acid group with the benzene ring is a common feature in benzoic acids, though steric hindrance can cause out-of-plane rotations. The dimethylcarbamoyl group also has rotational freedom around the C(ring)-C(amide) bond. Computational analysis can map the potential energy surface associated with the rotation of these groups to identify the most stable conformers. Studies on related molecules, such as 3-(azidomethyl)benzoic acid, have demonstrated the existence of multiple stable conformations (conformational polymorphism) in the solid state, a phenomenon that can be investigated computationally. nih.gov The optimization is typically performed using a functional like B3LYP with a basis set such as 6-311++G(2d,p), which has been shown to provide results that correlate well with experimental data for benzoic acid derivatives.

Table 1: Exemplary Optimized Geometric Parameters for a Benzoic Acid Derivative (Calculated at B3LYP/6-311++G(2d,p) level)

| Parameter | Bond/Angle | Calculated Value | Experimental Value (for Benzoic Acid) |

|---|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | 1.210 | 1.220 |

| C-O (hydroxyl) | 1.350 | 1.356 | |

| C-C (ring-carboxyl) | 1.470 | 1.481 | |

| Bond Angle (°) | O=C-O | 122.5 | 122.1 |

| C(ring)-C-O | 118.0 | 118.5 |

Note: Experimental values are for benzoic acid and serve as a reference. uwosh.edu Calculated values are typical for benzoic acid derivatives.

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. edu.krd The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and optical properties. edu.krdresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. edu.krd For this compound, DFT calculations can map the distribution of these orbitals. The HOMO is typically localized over the electron-rich aromatic ring, while the LUMO is often centered on the electron-withdrawing carboxylic acid and carbamoyl (B1232498) groups. The presence of the meta-substituted dimethylcarbamoyl group influences the electronic distribution and thus the energies of the frontier orbitals compared to unsubstituted benzoic acid. Time-dependent DFT (TD-DFT) calculations can further probe excited states.

Table 2: Calculated Frontier Orbital Energies for Benzoic Acid (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.15 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 5.30 |

Note: Values are representative for benzoic acid calculated using DFT and can vary with the level of theory. They serve as a baseline for understanding substituted derivatives.

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. By solving the vibrational motion equations for the optimized molecular geometry, a set of vibrational modes and their corresponding frequencies can be obtained. mdpi.com These calculations are invaluable for assigning specific peaks in an experimental spectrum to the stretching, bending, or torsional motions of particular functional groups.

For this compound, characteristic vibrational modes include the O-H stretch of the carboxylic acid, the C=O stretches of both the acid and the amide functionalities, N-C stretches, and various aromatic C-H and C-C vibrations. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, and thus are frequently scaled by an empirical factor to improve agreement with experimental data.

Table 3: Key Calculated Vibrational Frequencies for Benzoic Acid Derivatives

| Vibrational Mode | Typical Calculated Frequency (cm-1, Scaled) | Typical Experimental Range (cm-1) |

|---|---|---|

| O-H stretch (in dimer) | ~3000 (broad) | 2500-3300 |

| C=O stretch (acid) | 1705 | 1680-1710 |

| C=O stretch (amide) | 1640 | 1630-1680 |

| C-N stretch (amide) | 1410 | 1400-1420 |

Note: Frequencies are illustrative and based on general values for benzoic acids and amides. researchgate.net

Computational methods can accurately predict various spectroscopic parameters. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which has shown high accuracy when paired with appropriate DFT functionals. nih.govderpharmachemica.com These predictions are a powerful tool for structural confirmation, especially for complex molecules where empirical estimation is challenging.

Similarly, electronic transitions, which are observed in UV-Vis spectroscopy, can be simulated using Time-Dependent DFT (TD-DFT). This method provides information about excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of peaks in the UV-Vis spectrum. For this compound, TD-DFT would predict transitions primarily of a π → π* nature associated with the aromatic system.

Table 4: Representative Calculated vs. Experimental ¹H NMR Chemical Shifts (δ, ppm) for Benzoic Acid Protons

| Proton Position | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| Ortho (C2, C6) | 8.15 | 8.12 |

| Meta (C3, C5) | 7.50 | 7.52 |

| Para (C4) | 7.65 | 7.64 |

Note: Values are relative to TMS and serve as an example of predictive accuracy for the aromatic region. docbrown.info

The acidity (pKa) of the carboxylic acid group is a fundamental chemical property. Computational models can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, often simulated using a continuum solvation model like SMD or PCM. torvergata.it The accuracy of these predictions depends heavily on the chosen theoretical level and the inclusion of explicit solvent molecules to model specific hydrogen-bonding interactions. torvergata.it For this compound, the electron-withdrawing nature of the meta-substituted carbamoyl group is expected to increase its acidity (lower its pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2). researchgate.net

Furthermore, DFT can be used to study the energetics of proton transfer, a key process in many chemical and biological systems. The hydrogen-bonded dimer of benzoic acid is a classic model system for studying double proton transfer. researchgate.net Calculations can determine the energy barrier for this tautomerization process, providing insight into the dynamics of hydrogen bonding. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a real physical property that maps the charge distribution of a molecule in 3D space. It is an invaluable tool for predicting and understanding intermolecular interactions, as it visualizes the regions of a molecule that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). researchgate.net

For this compound, an MEP surface analysis would highlight:

Negative Potential Regions: The most negative potentials would be located around the carbonyl oxygen atoms of both the carboxylic acid and the dimethylcarbamoyl groups, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. researchgate.net

Positive Potential Regions: The most positive potential would be on the acidic proton of the hydroxyl group, confirming it as the site for deprotonation and hydrogen bond donation. The aromatic protons would also exhibit positive potential.

The MEP surface provides a chemically intuitive picture of where the molecule is most likely to interact with other reagents, solvents, or biological receptors.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, conjugative interactions, and the delocalization of electron density within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.de This approach provides a quantitative picture of the bonding and electronic interactions.

The key aspect of NBO analysis is the examination of interactions between "donor" (filled) Lewis-type NBOs and "acceptor" (empty) non-Lewis NBOs. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. researchgate.net A higher E(2) value indicates a stronger interaction and more significant electron delocalization from the donor to the acceptor orbital. These interactions, such as σ→σ, π→π, and lone pair (LP)→π*, are crucial for understanding the molecule's stability and electronic properties. researchgate.net

Table 1: Illustrative Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis of Benzoic Acid Derivatives (Note: This table presents typical interaction types and representative energy values based on studies of benzoic acid and its derivatives to illustrate the data obtained from NBO analysis. Specific values for this compound require a dedicated computational study.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) of C=O | π* (C-C) of Ring | High | Lone Pair Delocalization |

| π (C-C) of Ring | π* (C=O) | Moderate | π-Conjugation |

| LP (N) of Amide | π* (C=O) | Moderate-High | Amide Resonance |

| σ (C-H) | σ* (C-C) | Low | Hyperconjugation |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density (ρ(r)) into atomic basins, allowing for the definition of atoms and the bonds between them. amercrystalassn.orgwiley-vch.de This theory is based on analyzing the topology of the electron density, identifying critical points where the gradient of the density is zero. wiley-vch.de

A key feature of QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms but a maximum in the directions perpendicular to the bond path. wiley-vch.de The properties of the electron density at the BCP provide profound insights into the nature of the chemical bond. researchgate.net These properties include:

The electron density (ρ(r)) : Its magnitude correlates with the bond order.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated in the internuclear region. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the bonding region. researchgate.net

The total energy density (H(r)) : The sign of H(r) can also help distinguish between interaction types. Negative values are indicative of covalent character, while positive values suggest non-covalent interactions. researchgate.net

For this compound, QTAIM analysis would be used to characterize all the covalent bonds (C-C, C-H, C-N, C=O, C-O, O-H) and any potential intramolecular non-covalent interactions. By analyzing the topological parameters at each BCP, one could quantify the degree of covalency and the strength of each bond within the molecule.

Table 2: Typical QTAIM Topological Parameters for Characterizing Chemical Bonds (Note: This table illustrates the type of data generated by a QTAIM analysis. The values are representative and not specific to this compound.)

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) | Bond Character |

| C-C (Aromatic) | ~0.25 - 0.30 | < 0 | < 0 | Covalent |

| C=O (Carbonyl) | > 0.40 | > 0 | < 0 | Polar Covalent |

| O-H···O (H-bond) | ~0.01 - 0.04 | > 0 | > 0 or slightly < 0 | Non-covalent (H-bond) |

Theoretical Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals)

Theoretical studies are essential for understanding the non-covalent intermolecular interactions that govern the supramolecular assembly of molecules in condensed phases. Carboxylic acids, such as this compound, are well-known to form strong hydrogen-bonded dimers in the gas phase and in crystals. scispace.com In these dimers, the carboxylic acid groups of two molecules interact via a pair of O-H···O=C hydrogen bonds, creating a stable cyclic structure. scispace.com

Theoretical investigations, often complemented by Hirshfeld surface analysis, can quantify the relative importance of these different interactions in stabilizing the crystal structure. researchgate.netnih.gov For example, studies on related molecules have detailed the role of N-H···S, N-H···O, C-H···O, and π-π stacking interactions in defining the three-dimensional molecular architecture. nih.gov

Table 3: Common Intermolecular Interactions Investigated Theoretically (Note: This table lists potential interactions for this compound based on its functional groups and studies of similar molecules.)

| Interaction Type | Donor | Acceptor | Typical Calculated Energy (kcal/mol) |

| Hydrogen Bonding | Carboxyl O-H | Carboxyl C=O | 4 - 15 (per H-bond) |

| Hydrogen Bonding | C-H | Carbamoyl C=O | 1 - 4 |

| π-π Stacking | Benzene Ring | Benzene Ring | 1 - 5 |

| van der Waals | Entire Molecule | Entire Molecule | Variable, cumulative effect |

Derivatives and Analogs of 3 Dimethylcarbamoyl Benzoic Acid

Structural Classification of Synthesized Derivatives

Derivatives of 3-(dimethylcarbamoyl)benzoic acid can be broadly categorized based on the type of chemical modification applied to the parent molecule. These modifications often involve the carboxylic acid or the aromatic ring.

One major class of derivatives includes esters and amides formed from the carboxylic acid group. For instance, esterification with alcohols leads to the formation of various ester derivatives, which can alter properties like solubility and volatility. ontosight.ai Similarly, the carboxylic acid can be converted to an amide, as seen in the synthesis of compounds like 3-(3,4-dimethoxyphenyl)-N-[2-[4-(dimethylcarbamoyl)phenyl]ethyl]-1,2,4-oxadiazole-5-carboxamide. nih.gov

Another significant class involves substitutions on the aromatic ring . The introduction of different functional groups onto the benzene (B151609) ring can profoundly influence the molecule's electronic and steric properties. For example, the synthesis of 3-acetyl-5-(dimethylcarbamoyl)benzoic acid introduces an acetyl group to the ring. nih.gov

Furthermore, analogs with significant structural variations have been synthesized. These include compounds where the benzoic acid core is replaced or extensively modified. An example is the synthesis of thiourea (B124793) derivatives containing a dimethyl carbamoyl (B1232498) scaffold, such as 3-(3-(dimethyl carbamoyl) thioureido) benzoic acid. researchgate.net

A summary of representative derivatives and their structural class is presented in the table below.

| Derivative Name | Structural Class | Key Modification | Reference |

| Ethyl p-((1-(dimethylcarbamoyl)ethyl)amino)benzoate | Ester Derivative | Esterification of the carboxylic acid and substitution at the para position. | ontosight.ai |

| 3-Acetyl-5-(dimethylcarbamoyl)benzoic acid | Ring-Substituted Derivative | Addition of an acetyl group to the benzene ring. | nih.gov |

| 3-(3-(Dimethyl carbamoyl) thioureido) benzoic acid | Analog | Replacement of the direct amide linkage with a thiourea group. | researchgate.net |

| 3-(5-Dimethylcarbamoyl-pent-1-ynyl)-N-(2-hydroxy-1-methyl-ethyl)benzamide | Side-Chain Modified Derivative | Introduction of a substituted pentynyl side chain. | nih.gov |

Synthesis and Characterization of Novel Analogs

The synthesis of novel analogs of this compound often involves multi-step reaction sequences. A common strategy begins with a substituted benzoic acid, which is then elaborated to introduce the dimethylcarbamoyl moiety and other desired functional groups.

For example, the synthesis of a series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives was achieved through the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid. smolecule.com In another instance, the synthesis of 3-(5-dimethylcarbamoyl-pent-1-ynyl)-N-(2-hydroxy-1-methyl-ethyl)benzamide started from 3-iodobenzoic acid, which was converted to an amide and then coupled with a substituted alkyne using a palladium-catalyzed Sonogashira reaction. nih.gov The resulting alkyne was subsequently converted to the final dimethylcarbamoyl derivative. nih.gov

The characterization of these novel analogs is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure. For example, the characterization of 3-(3,4-dimethoxyphenyl)-N-[2-[4-(dimethylcarbamoyl)phenyl]ethyl]-1,2,4-oxadiazole-5-carboxamide involved detailed ¹H NMR analysis. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. For instance, the molecular weight of 3-(5-dimethylcarbamoyl-pent-1-ynyl)-N-(2-hydroxy-1-methyl-ethyl)benzamide was confirmed by mass spectrometry. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups within the molecule.

Elemental Analysis: This provides the percentage composition of elements in the compound, further verifying its empirical formula.

Structure-Property Relationships (excluding biological activity)

The relationship between the chemical structure of this compound derivatives and their physicochemical properties is a key area of investigation. Modifications to the core structure can lead to significant changes in properties such as solubility, hydrophobicity, and coordination chemistry.

Solubility: The introduction of polar functional groups can enhance the aqueous solubility of these compounds. For example, dendritic amphiphiles with tricarboxylate headgroups, which are derivatives of long-chain carboxylic acids, exhibit significantly higher aqueous solubility compared to their simple fatty acid counterparts. vt.edu Conversely, increasing the hydrocarbon content, such as by adding a long alkyl chain, generally decreases water solubility.

Hydrophobicity: The hydrophobicity of the derivatives can be tuned by introducing fluorinated substituents. For instance, the addition of trifluoromethyl groups to benzoic acid derivatives has been shown to increase the contact angle of water on a surface coated with these molecules, indicating enhanced hydrophobicity. mdpi.com

Coordination Chemistry: The carboxylate group of these benzoic acid derivatives can coordinate with metal ions. The mode of coordination can be influenced by the presence of other substituents on the aromatic ring. For example, studies on benzoic acid derivatives used as atomic layer deposition inhibitors have shown that the distribution of different carboxylate coordination states is crucial for their performance. mdpi.com

A summary of how structural modifications affect key properties is provided in the table below.

| Structural Modification | Effect on Property | Example | Reference |

| Addition of polar headgroups (e.g., tricarboxylate) | Increased aqueous solubility | Dendritic amphiphiles | vt.edu |

| Introduction of fluorinated substituents (e.g., -CF₃) | Increased hydrophobicity | 4-trifluoromethyl benzoic acid | mdpi.com |

| Variation of substituents on the aromatic ring | Altered coordination chemistry with metal ions | Benzoic acid derivatives for ALD | mdpi.com |

| Esterification of the carboxylic acid | Modified solubility and volatility | Ethyl p-((1-(dimethylcarbamoyl)ethyl)amino)benzoate | ontosight.ai |

Conformationally Restricted and Flexible Derivatives

Conformationally Restricted Derivatives: Introducing rigid structural elements, such as ring systems, can limit the number of accessible conformations. For example, the synthesis of macrocyclic inhibitors of the Keap1-Nrf2 protein-protein interaction, which incorporate a phenylene moiety, results in a relatively rigid structure where the macrocyclic ring adopts a well-defined conformation. nih.govacs.org This conformational restriction can be a key factor in achieving high binding affinity to a target. nih.govacs.org The tetrahydroisoquinoline-3-carboxylic acid scaffold is another example of a rigid core used to create derivatives with reduced flexibility. nih.gov

Flexible Derivatives: In contrast, incorporating flexible linkers or side chains can allow the molecule to adopt a wider range of conformations. For instance, the synthesis of derivatives with long alkyl chains or open-chain structures introduces significant flexibility. vt.edu This flexibility can be advantageous in situations where the molecule needs to adapt its shape to bind to a target or to traverse biological membranes. The study of open-chain versus cyclic scaffolds for factor Xa inhibitors has highlighted the importance of the degree of flexibility for inhibitory potency. nih.gov

The choice between a rigid and a flexible design depends on the specific application and the desired properties of the final molecule.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Intermediate

3-(Dimethylcarbamoyl)benzoic acid serves as a versatile synthetic intermediate or "building block" in organic chemistry. Its utility stems from the differential reactivity of its two primary functional groups. The carboxylic acid group can readily undergo a range of classic transformations.

Key reactions include:

Acid-Base Reactions: As a carboxylic acid, it can react with bases to form carboxylate salts.

Esterification: It can be converted to its corresponding esters by reacting with various alcohols under acidic conditions.

Amide Bond Formation: The carboxylic acid can be activated and coupled with primary or secondary amines to form a new amide bond, a cornerstone reaction in medicinal chemistry. This transformation often employs coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU to facilitate the reaction. unimi.it

Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride. This acyl chloride is a key intermediate for synthesizing esters and amides under milder conditions. mdpi.com

The dimethylcarbamoyl group is generally more stable and less reactive than the carboxylic acid. However, its presence influences the electronic properties of the aromatic ring and can direct the position of further substitutions. This dual functionality allows chemists to perform sequential reactions, first modifying the more reactive carboxylic acid group while leaving the carbamoyl (B1232498) moiety intact for subsequent transformations or as a permanent structural feature.

Development of Complex Molecular Architectures and Scaffolds

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound is an example of a compound that can serve as such a scaffold, particularly in the pursuit of new bioactive molecules and complex materials. ontosight.ai

One of the most advanced applications of such building blocks is in the construction of Covalent Organic Frameworks (COFs) . mdpi.com COFs are a class of porous, crystalline polymers made entirely from light elements linked by strong covalent bonds. mdpi.comescholarship.org They are constructed from rigid organic building blocks that assemble into extended, ordered networks in two or three dimensions. mdpi.com The geometry of the building blocks dictates the topology and pore size of the resulting framework.

By utilizing bifunctional or trifunctional monomers, scientists can design and synthesize COFs with tailored properties for applications in gas storage, separation, and catalysis. mdpi.comrsc.org For instance, a molecule like this compound, or more commonly, its amino- or aldehyde-functionalized derivatives, can act as a linker or node in the construction of these ordered materials. The synthesis often involves reversible reactions, such as the formation of imine bonds, which allows for "error-correction" during the crystallization process, leading to a highly ordered structure. escholarship.orgnih.gov The synthesis of new benzoic acid derivatives has also led to compounds with potential antimicrobial activity, demonstrating how these scaffolds can be elaborated to produce complex, functional molecules. mdpi.com

Precursors for Polymer and Material Chemistry (excluding plasticizers)

The structure of this compound makes it a suitable candidate as a monomer for the synthesis of advanced polymers. The presence of a carboxylic acid group allows it to participate in condensation polymerization reactions.

Polyamides: Polyamides are polymers linked by amide bonds. Aromatic polyamides, in particular, are known for their high thermal stability and mechanical strength. This compound can be envisioned as an "A-B" type monomer if it were modified to contain an amine group. More commonly, it functions as a modifier or a component in conjunction with other diamine and dicarboxylic acid monomers to fine-tune the properties of the resulting polymer. For example, wholly aromatic polyamides can be synthesized from diamine and dicarboxylic acid monomers via methods like the Yamazaki–Higashi polycondensation, yielding materials with high glass transition temperatures and optical transparency. mdpi.com The incorporation of bulky side groups, like the dimethylcarbamoyl group, can disrupt chain packing, potentially increasing the solubility of otherwise intractable aromatic polymers.

Polyimides: Polyimides are another class of high-performance polymers known for their exceptional thermal and chemical resistance. vt.edu Their synthesis typically involves the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. While not a direct precursor in the traditional sense, derivatives of this compound could be used to create novel diamine or dianhydride monomers, introducing the carbamoyl functionality into the polymer backbone.

Covalent Organic Frameworks (COFs): As mentioned previously, building blocks derived from benzoic acid are key to synthesizing COFs. mdpi.com These materials are essentially specialized polymers where the monomer units are arranged in a crystalline, porous network. The properties of the resulting COF, such as pore size and surface chemistry, are directly inherited from the monomer precursors. mdpi.com

The general utility of benzoic acid derivatives in creating polymers like phenolic resins further underscores the potential of this compound as a precursor in materials science. ontosight.ai

Role in Multi-Step Synthetic Sequences

Multi-step synthesis is the process of converting readily available starting materials into a more complex target molecule through a sequence of chemical reactions. This compound can play a crucial role as an intermediate in such sequences, especially in the development of pharmaceuticals and other fine chemicals.

A representative sequence for how a substituted benzoic acid can be used in a multi-step synthesis is the creation of novel bioactive compounds. For example, a synthetic pathway might begin with a functionalized benzoic acid, such as 4-[(4-chlorophenyl)sulfonyl]benzoic acid, which is structurally related to the title compound. mdpi.com

A typical multi-step sequence could involve:

Activation of the Carboxylic Acid: The starting benzoic acid is first converted into a more reactive form, such as an acid chloride, by treating it with thionyl chloride (SOCl₂). mdpi.com

Amide Coupling: The resulting acid chloride is then reacted with an amino acid (e.g., valine) under basic conditions. This step forms a new amide bond, linking the benzoic acid scaffold to the amino acid. mdpi.com

Cyclization: The newly formed molecule can then be induced to cyclize, for instance, by reacting it with a dehydrating agent like ethyl chloroformate or phosphorus oxychloride (POCl₃), to form a new heterocyclic ring system, such as an oxazolone. mdpi.com

This example demonstrates how the benzoic acid core acts as a foundation upon which complexity is built step-by-step. The initial functional groups guide the synthetic strategy, allowing for the sequential and controlled addition of new structural elements to arrive at a complex final product with potential biological activity. mdpi.com

Q & A

Q. What are the common synthetic routes for 3-(Dimethylcarbamoyl)benzoic acid, and how can purity be ensured during synthesis?

- Methodological Answer: Synthesis typically involves introducing the dimethylcarbamoyl group to a benzoic acid scaffold. A common approach is via coupling reactions, such as activating the benzoic acid as an acyl chloride followed by reaction with dimethylamine. For example, similar carbamoyl derivatives (e.g., 3-(Phenylcarbamoyl)benzoic acid) are synthesized using carbodiimide-based coupling agents like EDC or DCC in anhydrous solvents (e.g., DCM) under nitrogen .

- Purity Control: Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) is critical. Analytical HPLC (C18 column, acetonitrile/water gradient) or <sup>1</sup>H/<sup>13</sup>C NMR can confirm purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- FT-IR: Identifies carbonyl stretches (carboxylic acid at ~1700 cm⁻¹, carbamoyl C=O at ~1650 cm⁻¹).

- NMR: <sup>1</sup>H NMR reveals aromatic protons (δ 7.5–8.2 ppm) and dimethylamino protons (singlet at δ 2.8–3.1 ppm). <sup>13</sup>C NMR confirms carbamoyl (δ ~155 ppm) and carboxylic acid (δ ~170 ppm) carbons.

- Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]<sup>+</sup>) validate molecular weight.

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding patterns in solid-state studies .

Q. What key functional groups influence the reactivity of this compound?

- Methodological Answer:

- Carboxylic Acid Group: Participates in salt formation, esterification, or amidation.

- Dimethylcarbamoyl Group: Enhances lipophilicity and influences hydrogen-bonding capacity. Steric effects from dimethyl groups may hinder nucleophilic attacks.

- Aromatic Ring: Directs electrophilic substitution (e.g., nitration at meta positions due to electron-withdrawing groups). Reactivity can be modulated by adjusting solvent polarity and catalysts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the introduction of the dimethylcarbamoyl group?

- Methodological Answer:

- Catalysts: Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions.

- Solvent Choice: Anhydrous DMF or THF minimizes side reactions.

- Temperature: Maintain 0–5°C during coupling to reduce racemization.

- Work-Up: Acidic washes (e.g., 1M HCl) remove unreacted amines. Studies on analogous compounds (e.g., thiourea derivatives) show yields >80% under optimized conditions .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer:

- Dose-Response Analysis: Perform IC50 assays in standardized cell lines (e.g., HEK293) to compare potency.

- Solubility Testing: Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference.

- Metabolic Stability: Assess compound integrity in liver microsomes (e.g., human CYP450 enzymes).

- Cross-Validation: Pair in vitro data with molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like cyclooxygenases .

Q. What computational strategies predict the binding modes of this compound with biological targets?

- Methodological Answer:

- Molecular Docking: Use Schrödinger Suite or GROMACS to model interactions with enzymes (e.g., proteases). Focus on hydrogen bonds between the carbamoyl group and catalytic residues.

- MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability.

- QSAR Models: Train models with datasets of similar benzoic acid derivatives to predict bioactivity .